(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-17-5
VCID: VC8122140
InChI: InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

CAS No.: 507472-17-5

Cat. No.: VC8122140

Molecular Formula: C24H20BrNO4

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid - 507472-17-5

Specification

CAS No. 507472-17-5
Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
IUPAC Name (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChI Key DXTFQBWZFOPYGV-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4Br
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflecting its stereochemistry and functional groups. Common synonyms include:

  • Fmoc-L-2-Bromophenylalanine

  • N-Fmoc-3-amino-3-(2-bromo-phenyl)-propionic acid

  • 2-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine .

Molecular Formula and Weight

  • Molecular Formula: C₂₄H₂₀BrNO₄

  • Molecular Weight: 466.3 g/mol .

Structural Features

  • Core Structure: A propanoic acid backbone with:

    • An Fmoc group at the amino position.

    • A 2-bromophenyl substituent at the β-carbon.

  • Stereochemistry: The (S)-configuration at the chiral center ensures compatibility with natural L-amino acids in peptide chains .

Table 1: Key Identifiers

PropertyValueSource
CAS Number220497-47-2, 507472-17-5
PubChem CID22831636, 7023385
InChI KeyDXTFQBWZFOPYGV-QFIPXVFZSA-N
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC4=CC=CC=C4Br

Physical and Chemical Properties

Thermodynamic Data

  • Melting Point: 167.8°C .

  • Boiling Point: 657.1°C (predicted) .

  • Density: 1.422 g/cm³ (estimated) .

  • Refractive Index: 1.650 (estimated) .

Solubility and Stability

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane; sparingly soluble in water .

  • Storage: Requires storage at -20°C in a sealed, moisture-free environment to prevent degradation .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include:

    • C=O stretch (Fmoc carbonyl) at ~1700 cm⁻¹.

    • N-H bend (amide) at ~1550 cm⁻¹ .

  • NMR: ¹H NMR (DMSO-d₆) signals for the fluorenyl protons (δ 7.2–7.8 ppm) and bromophenyl aromatic protons (δ 7.4–7.6 ppm).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Fmoc protection of L-2-bromophenylalanine:

  • Amino Acid Activation: L-2-bromophenylalanine reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic aqueous conditions.

  • Workup: The product is purified via recrystallization or column chromatography.

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Fmoc ProtectionFmoc-Cl, NaHCO₃, THF/H₂O, 0°C → RT85–90%
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity

Applications in Scientific Research

Peptide Synthesis

  • Role: The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential coupling. The bromine atom allows post-synthetic modifications (e.g., Suzuki cross-coupling).

  • Case Study: Used in synthesizing brominated peptide inhibitors for kinase studies.

Drug Discovery

  • Targeted Therapeutics: Incorporation into peptidomimetics enhances binding affinity to hydrophobic protein pockets (e.g., HIV protease inhibitors) .

Bioconjugation

  • Antibody-Drug Conjugates (ADCs): The bromophenyl group facilitates site-specific conjugation via palladium-catalyzed reactions.

Protein Engineering

  • Non-Natural Amino Acids: Enables incorporation into recombinant proteins via nonsense codon suppression, altering enzymatic activity.

Future Directions and Research Gaps

Emerging Applications

  • Crystallography: Bromine’s heavy atom effect aids in phasing protein structures.

  • Photodynamic Therapy: Bromophenyl groups may enhance photosensitizer efficiency.

Challenges

  • Cost-Effectiveness: High purity grades remain expensive, limiting large-scale use.

  • Stereochemical Stability: Racemization risks during prolonged storage require further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator